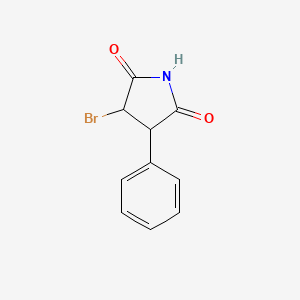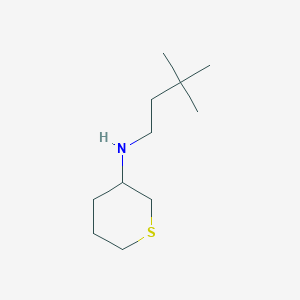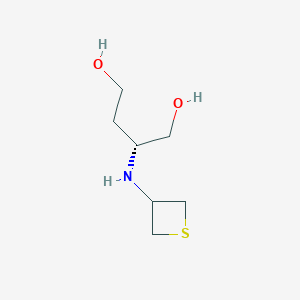![molecular formula C14H24N2O4 B13013709 (R)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13013709.png)
(R)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[45]decane-3-carboxylic acid is a complex organic compound with a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps. One common method includes the use of tert-butyl ®-1-amino-8-azaspiro[4.5]decane-8-carboxylate as a starting material . The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct configuration and high yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of flow microreactor systems has been reported to enhance the synthesis process, making it more sustainable and versatile .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
®-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Mécanisme D'action
The mechanism of action of ®-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl ®-1-amino-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate
Uniqueness
®-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid is unique due to its specific configuration and functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H24N2O4 |
|---|---|
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-9-14(4-6-15-7-5-14)8-10(16)11(17)18/h10,15H,4-9H2,1-3H3,(H,17,18)/t10-/m1/s1 |
Clé InChI |
JBCQABZUNBRISD-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC2(CCNCC2)C[C@@H]1C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(CCNCC2)CC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13013631.png)
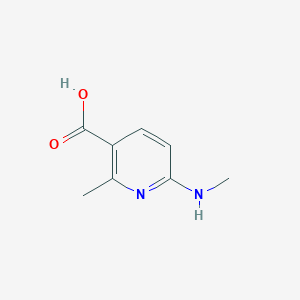
![7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13013644.png)
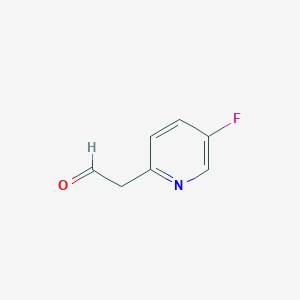
![1-(Benzo[d]isothiazol-5-yl)ethanone](/img/structure/B13013653.png)
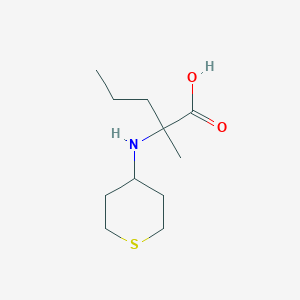
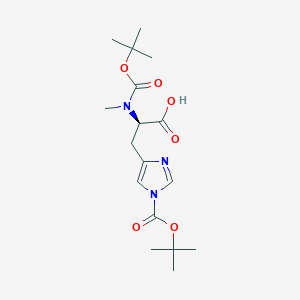
![tert-Butyl ((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopropan]-1-yl)carbamate](/img/structure/B13013675.png)


